
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmacological activities.
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not well understood, but studies suggest that it may act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also work by scavenging free radicals and reducing oxidative stress, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have reported that 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its ability to induce cell death in different types of cancer cells. Additionally, this compound may also have potential applications in the development of new materials and in agriculture, which warrants further investigation.
合成方法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction between 3-methylfuran-2-carboxaldehyde and 3,4-dihydroquinolin-2(1H)-one in the presence of a suitable catalyst. This method has been reported to yield the desired product in good yields and high purity.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, this compound has also demonstrated anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYIVXQPDXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

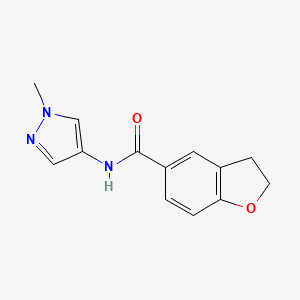
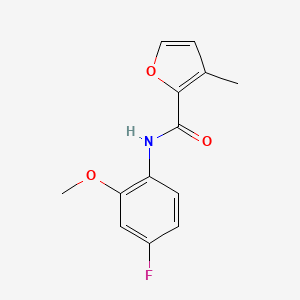
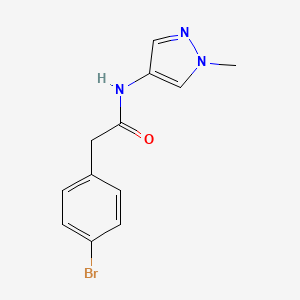
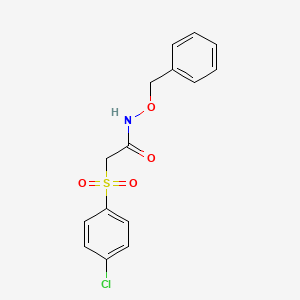

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
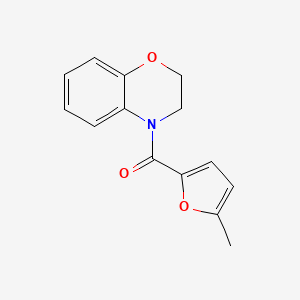
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)